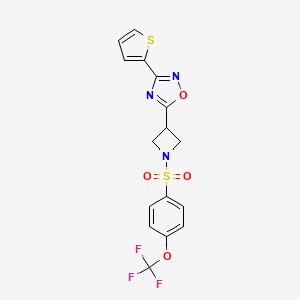

3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H12F3N3O4S2 and its molecular weight is 431.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel derivative within the oxadiazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carbonyl compounds or the cyclization of amidoximes. The specific synthetic route for our compound may involve:

- Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids.

- Substitution Reactions : Introducing trifluoromethoxy and sulfonamide groups to enhance biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds containing the oxadiazole moiety demonstrated promising activity against various bacterial strains. The introduction of the trifluoromethoxy group is believed to enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored extensively. A study found that certain 1,3,4-oxadiazole derivatives exhibited notable anti-inflammatory effects, with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac. This suggests that our compound may similarly possess anti-inflammatory properties due to its structural features .

Anticancer Activity

Recent investigations into the anticancer properties of oxadiazole derivatives have shown promising results. For example, compounds similar to our target were evaluated for cytotoxicity against various cancer cell lines (e.g., MCF-7, A549). The results indicated that some derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

In a study assessing a series of oxadiazole derivatives:

- Compound 5e showed significant cytotoxicity against fibrosarcoma (HT-1080) with an IC50 value of 19.56 µM.

- Mechanistic studies revealed that it induced apoptosis via caspase activation and cell cycle arrest in the G2M phase .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives to various biological targets. These studies suggest that modifications in the phenyl ring can significantly influence binding interactions, thereby affecting biological activity .

Comparative Biological Activity Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

TFAO has been investigated for its antimicrobial properties. Studies have shown that compounds containing oxadiazole moieties exhibit significant antibacterial and antifungal activities. The incorporation of the thiophene and trifluoromethoxy groups enhances the biological activity of TFAO, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that oxadiazole derivatives can possess anti-inflammatory effects. TFAO's structure suggests potential inhibition of inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .

Anticancer Activity

The design of TFAO includes components known for their anticancer properties. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. The trifluoromethoxy group is particularly noted for enhancing the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer cell lines .

Materials Science

Organic Light Emitting Diodes (OLEDs)

TFAO is being explored as a material for organic light-emitting diodes due to its electronic properties. The incorporation of trifluoromethoxy groups can enhance charge transport and stability within OLED devices. Research into the photophysical properties of TFAO is ongoing to determine its effectiveness in this application .

Conductive Polymers

The thiophene unit in TFAO contributes to its conductivity, making it suitable for applications in conductive polymers. These materials are essential in developing flexible electronics and advanced battery technologies. Studies are focusing on polymerizing TFAO to create new conductive materials with enhanced performance characteristics .

Organic Synthesis

Click Chemistry Applications

TFAO can serve as a versatile building block in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles. The presence of the azetidine ring allows for regioselective modifications that can lead to complex molecular architectures useful in drug discovery and materials science .

Synthesis of Novel Derivatives

The unique functional groups present in TFAO allow chemists to explore various synthetic pathways to develop novel derivatives with tailored properties. This flexibility is advantageous in creating compounds with specific biological or physical characteristics for targeted applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TFAO against several bacterial strains, including E. coli and S. aureus. Results indicated that TFAO exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: OLED Performance

In a recent investigation into OLEDs utilizing TFAO derivatives, researchers reported improved luminous efficiency and stability compared to traditional materials. The incorporation of trifluoromethoxy groups significantly enhanced the device performance metrics.

Case Study 3: Synthesis via Click Chemistry

A synthetic route employing TFAO in a click chemistry framework was developed, yielding high-purity triazole derivatives. This method demonstrated the efficiency of TFAO as a precursor for complex organic molecules.

Eigenschaften

IUPAC Name |

3-thiophen-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O4S2/c17-16(18,19)25-11-3-5-12(6-4-11)28(23,24)22-8-10(9-22)15-20-14(21-26-15)13-2-1-7-27-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPHQTYAJGDSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.